(2-Cyclopropylmethoxyphenyl)-methylamine
Overview
Description
“(2-Cyclopropylmethoxyphenyl)-methylamine” is a complex organic compound that contains a cyclopropyl group, a methoxyphenyl group, and a methylamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the methoxyphenyl group, and the methylamine group . The exact synthesis would depend on the desired configuration and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The cyclopropyl group would likely be a ring structure, the methoxyphenyl group would likely involve a benzene ring with a methoxy group attached, and the methylamine group would involve a nitrogen atom bonded to a hydrogen atom and a methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s possible that this compound could participate in various types of reactions, such as substitution reactions, addition reactions, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Metabolism and Detectability Studies
Metabolic Pathways and Enzyme Involvement
Research on similar compounds, like 2-Methiopropamine, has focused on their metabolism and detectability in biological specimens. Studies have identified major metabolic pathways involving N-demethylation, hydroxylation, and conjugation processes, highlighting the involvement of cytochrome P450 isoenzymes such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in phase I metabolism (Welter et al., 2013). This research is crucial for understanding how structural analogs of amphetamines are metabolized and could inform studies on "(2-Cyclopropylmethoxyphenyl)-methylamine".
Biological Applications
Mechanism-Based Inhibition and Enzyme Interaction
Cyclopropylamine is known as a mechanism-based inhibitor of certain enzymes, illustrating its potential for studying enzyme inhibition and interaction mechanisms. For instance, cyclopropylamine has been shown to inactivate quinoprotein methylamine dehydrogenase (MADH) through the formation of a covalent cross-link between enzyme subunits, requiring the presence of specific residues like αPhe55 (Sun & Davidson, 2002). This suggests a method for investigating protein dynamics and enzyme mechanism through structural analogs of cyclopropylamine.
Pharmacological and Toxicological Assessments
Designer Drugs and Toxicokinetics
The structural modification of amphetamines, including the introduction of cyclopropyl groups, has been a subject of toxicological and pharmacological interest. Studies on designer drugs like MDMA and its analogs have explored metabolic pathways, toxicokinetics, and the impact of stereochemistry on pharmacodynamics and toxicity (Pizarro et al., 2002; O'Mathúna et al., 2008). This research underscores the importance of understanding the metabolic fate and physiological effects of cyclopropylmethylamine derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-10-4-2-3-5-11(10)13-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNEVYPDHUHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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